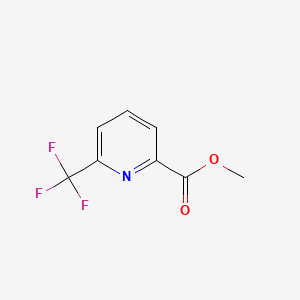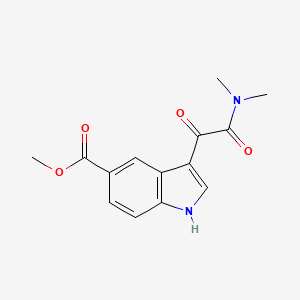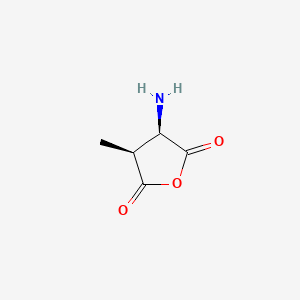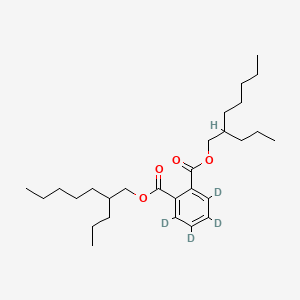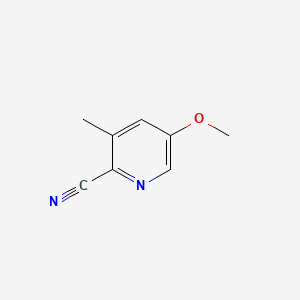
Profenofos-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Profenofos-d7 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Profenofos-d7 can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The deuterium atoms are introduced during the synthesis process to replace the hydrogen atoms, which helps in tracking and analyzing the compound in various studies.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the deuterium labeling is consistent and effective. The final product is then purified using techniques such as liquid-liquid partition and solid-phase column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Profenofos-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or propyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxon derivatives, alcohols, and substituted phosphorothioates .
Applications De Recherche Scientifique
Profenofos-d7 is extensively used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and kinetics.
Biology: this compound helps in understanding the metabolic pathways of organophosphorus pesticides.
Medicine: It is used in toxicological studies to assess the impact of organophosphorus compounds on human health.
Industry: The compound is used in environmental monitoring to track the fate of pesticides in various ecosystems
Mécanisme D'action
Profenofos-d7, like other organophosphates, exerts its effects by inhibiting the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system . The S(-) isomer of this compound is a more potent inhibitor compared to the R(+) isomer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: Another organophosphate pesticide with similar acetylcholinesterase inhibition properties.
Diazinon: Used in agriculture and also inhibits acetylcholinesterase.
Malathion: A widely used organophosphate with similar applications.
Uniqueness
Profenofos-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. This labeling allows for more precise tracking and analysis compared to non-deuterated analogs .
Propriétés
Numéro CAS |
1346603-72-2 |
|---|---|
Formule moléculaire |
C11H15BrClO3PS |
Poids moléculaire |
380.67 g/mol |
Nom IUPAC |
4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2 |
Clé InChI |
QYMMJNLHFKGANY-UWKUYXMGSA-N |
SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
SMILES canonique |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Synonymes |
Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7; Calofos-d7; Carina-d7; Curacron-d7; Ictacron-d7; O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7; Prowess-d7; Selecron-d7; Tambo-d7; Polyc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


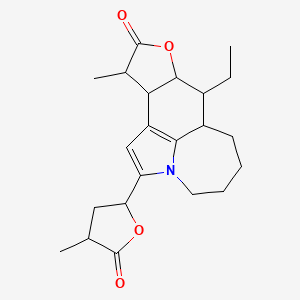
![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
